3-(benzenesulfonyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a propanamide backbone, with an additional oxane ring substituted with a phenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide typically involves multiple steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride can be prepared by the action of phosphorus pentachloride on benzenesulfonic acid or its salts.
Preparation of 4-phenyloxan-4-ylmethanol: This intermediate can be synthesized by the reaction of phenylmagnesium bromide with oxirane, followed by hydrolysis.
Coupling Reaction: The final step involves the coupling of benzenesulfonyl chloride with 4-phenyloxan-4-ylmethanol in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide involves its interaction with molecular targets such as enzymes. The sulfonyl group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: Lacks the oxane ring and phenyl substitution.
N-(benzenesulfonyl)propanamide: Lacks the oxane ring and phenyl substitution.
4-phenyloxan-4-ylmethanesulfonamide: Contains a sulfonamide group instead of a sulfonyl group.
Uniqueness
3-(benzenesulfonyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide is unique due to the presence of both the benzenesulfonyl group and the oxane ring with phenyl substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(4-phenyloxan-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c23-20(11-16-27(24,25)19-9-5-2-6-10-19)22-17-21(12-14-26-15-13-21)18-7-3-1-4-8-18/h1-10H,11-17H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXGBHDOIJSMCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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